2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Descripción
The compound 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cycloheptathiophene core modified with a sulfamoyl benzamido group and a carboxamide substituent. Its design integrates a sulfonamide moiety (N-cyclopropyl-N-methylsulfamoyl) linked to a benzamido group, which distinguishes it from other derivatives in this chemical class.
Propiedades
IUPAC Name |
2-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-24(14-9-10-14)30(27,28)15-11-7-13(8-12-15)20(26)23-21-18(19(22)25)16-5-3-2-4-6-17(16)29-21/h7-8,11-12,14H,2-6,9-10H2,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEUMBSUEYCPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a novel derivative of cyclohepta[b]thiophene. This class of compounds has garnered attention due to their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on recent research findings, including its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclohepta[b]thiophene core
- An amide functional group
- A sulfamoyl moiety attached to a cyclopropyl group
This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of cyclohepta[b]thiophene exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed submicromolar growth inhibition (GI50 values) in several cancer cell lines including A549 (non-small cell lung cancer), OVACAR-4, and T47D. The GI50 values ranged from 0.362 to 2.27 μM, indicating potent activity compared to standard chemotherapeutics like nocodazole .
The mechanism by which these compounds exert their antiproliferative effects appears to involve:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, preventing proper mitosis.
- Apoptosis Induction : Early apoptosis was observed through the activation of caspases (caspase 3, 8, and 9), which are critical for the apoptotic pathway.
- Tubulin Polymerization Inhibition : Similar to nocodazole, the compound may disrupt microtubule dynamics by inhibiting tubulin polymerization .
Study on Anticancer Efficacy
A study evaluated the anticancer efficacy of a structurally similar compound in a murine model (CT26). The results indicated a significant reduction in tumor growth compared to untreated controls. This highlights the potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of cyclohepta[b]thiophene derivatives revealed that modifications to the benzamide and sulfamoyl groups significantly influence biological activity. For example, substituents at specific positions on the benzene ring were found to enhance antiproliferative effects while minimizing cytotoxicity towards normal cells .
Data Tables
| Compound Name | GI50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 17 | 0.362 | T47D | Tubulin inhibition |
| Compound 17 | 2.01 | OVACAR-4 | Cell cycle arrest |
| Nocodazole | 22.28 | OVACAR-4 | Tubulin inhibition |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The cyclohepta[b]thiophene-3-carboxamide scaffold is a versatile platform for medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations, synthetic yields, and inferred structure-activity relationships (SAR).
Key SAR Insights:
Sulfonamide vs.
Carboxamide Modifications :
- Pyridinyl (Compound 40) and picolinamido (Compound 41) substituents improve aqueous solubility, whereas phenyl (Compound 42) or benzyl (MFCD03944401) groups prioritize lipophilicity for membrane penetration .
- N,N-Dimethyl (Chem960 Compound) and N,N-dipropyl (ECHEMI Compound) carboxamides alter metabolic stability, with smaller alkyl groups (e.g., dimethyl) favoring faster clearance .
Amino vs. Sulfamoyl Functionality: The amino group in MFCD03944401 facilitates hydrogen bonding but may reduce stability under acidic conditions.
Table 2: Inferred Pharmacological Properties
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis requires multi-step reactions, including sulfonamide formation, amide coupling, and cycloheptathiophene core assembly. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction efficiency .
- Catalysts : Triethylamine or pyridine facilitates amide bond formation by scavenging HCl .
- Temperature control : Reactions often proceed at 0–5°C during acyl chloride activation to minimize side products . Post-synthesis, purification via flash chromatography (e.g., cyclohexane:ethyl acetate gradients) or recrystallization (ethanol) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and cycloheptathiophene core structure (e.g., cycloheptane CH₂ multiplet at δ 1.40–1.85 ppm) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98% required for biological assays) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ matching theoretical ±2 ppm) .
Q. How can reaction yields be optimized during amide coupling steps?
- Use freshly prepared acyl chlorides to avoid hydrolysis side reactions .
- Employ a 1.2:1 molar ratio of acyl chloride to amine to drive the reaction to completion .
- Monitor reaction progress via TLC (silica gel, UV visualization) to terminate at peak conversion .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfamoyl group) impact bioactivity?
- The N-cyclopropyl-N-methylsulfamoyl group enhances solubility and target binding via steric and electronic effects. In analogs, replacing cyclopropyl with bulkier groups (e.g., piperidinyl) reduced antiviral activity by 50%, suggesting optimal steric fit .
- Methylation of the sulfonamide nitrogen improves metabolic stability in hepatic microsomes (t₁/₂ increased from 2.1 to 4.3 hours) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 2.5 μM for influenza polymerase inhibition) may arise from differences in:
Q. What computational methods predict target binding modes and ADMET properties?
- Molecular docking : AutoDock Vina identifies interactions with influenza PB1 subunit (binding energy: -9.2 kcal/mol; key hydrogen bonds with Arg355 and Tyr404) .
- ADMET prediction : SwissADME forecasts moderate intestinal absorption (73%) and CYP3A4 inhibition risk (due to sulfamoyl group) .
Q. How to design experiments for identifying biological targets?
- Pull-down assays : Immobilize the compound on NHS-activated Sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Kinase profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to detect off-target inhibition .
Q. What strategies improve metabolic stability in preclinical models?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzamido CH) with deuterium to reduce CYP450-mediated oxidation (t₁/₂ increased by 2.5× in rat plasma) .
- Prodrug design : Mask the carboxamide as an ethyl ester to enhance oral bioavailability (Cₘₐₓ increased from 1.2 to 3.8 μg/mL in mice) .
Methodological Challenges and Solutions
Q. Why does the cycloheptathiophene core exhibit conformational instability?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
